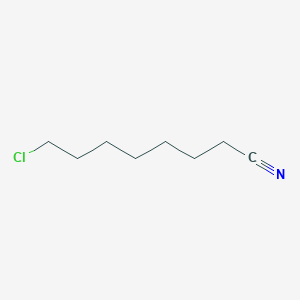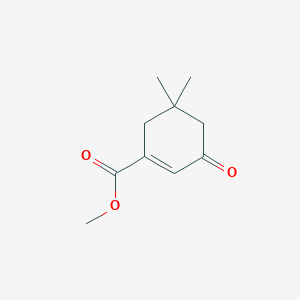
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexane and features a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an acid chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF). This reaction typically yields the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3,5-dioxocyclohexane-1-carboxylate: Contains additional keto groups, leading to different reactivity.
Methyl 1-cyclohexene-1-carboxylate: Lacks the dimethyl substitution, resulting in different chemical properties.
Uniqueness
Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthetic chemists looking to create novel molecules with specific functional groups.
Propriétés
Numéro CAS |
65115-72-2 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 5,5-dimethyl-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2)5-7(9(12)13-3)4-8(11)6-10/h4H,5-6H2,1-3H3 |
Clé InChI |
CVJHMDAXWFCPNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
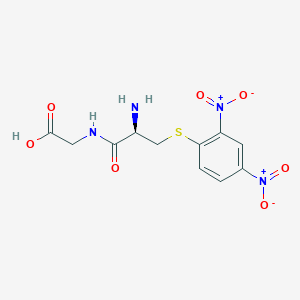
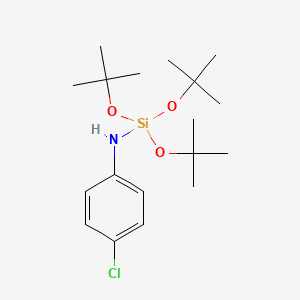

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
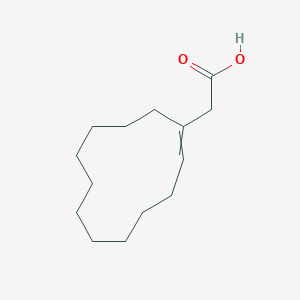
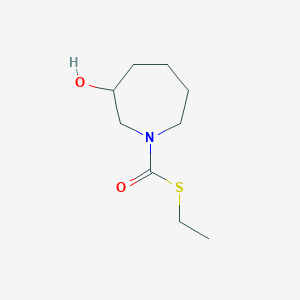

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
